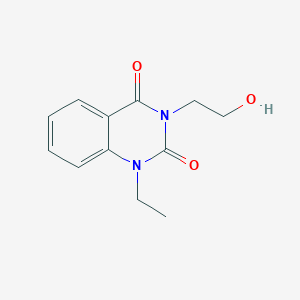
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)-
Vue d'ensemble
Description
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by cyclization with 2-hydroxyethylamine . Another method includes the reaction of 2-aminobenzamide with ethyl chloroformate and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out under controlled conditions to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) are often used to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Applications De Recherche Scientifique
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Anticancer Activity: It exerts anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
Antihypertensive Effects: The compound acts on the cardiovascular system by modulating the activity of specific receptors and enzymes involved in blood pressure regulation.
Comparaison Avec Des Composés Similaires
2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- can be compared with other similar compounds in the quinazoline family:
1-Allyl-3-(2-hydroxyethyl)quinazoline-2,4-dione: Similar in structure but with an allyl group instead of an ethyl group.
3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Lacks the ethyl group at the 1-position.
Quinazoline-2,4(1H,3H)-dione derivatives: Various derivatives with different substituents at the 1 and 3 positions.
Uniqueness: 2,4(1H,3H)-Quinazolinedione, 1-ethyl-3-(2-hydroxyethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Propriétés
IUPAC Name |
1-ethyl-3-(2-hydroxyethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-10-6-4-3-5-9(10)11(16)14(7-8-15)12(13)17/h3-6,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUCYOVDNYYNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208733 | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177363-31-4 | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177363-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(2-hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















